
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20Cl2FN3O3 and its molecular weight is 380.24. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride:
Antibacterial and Antifungal Agents
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride has shown potential as an antibacterial and antifungal agent. Its structure allows it to interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics and antifungal medications .
Anticancer Research
This compound is being explored for its anticancer properties. Its ability to interfere with cellular processes in cancer cells, such as DNA replication and repair, makes it a promising candidate for cancer therapy. Researchers are investigating its efficacy against various cancer cell lines to develop targeted cancer treatments .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Anti-inflammatory Applications
The compound’s structure allows it to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is being studied for its antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing antiviral drugs against viruses like influenza and HIV .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be used to create prodrugs that enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly useful in improving the efficacy and reducing the side effects of various medications .
Enzyme Inhibition Studies
Researchers are exploring this compound as an enzyme inhibitor. Its ability to bind to and inhibit specific enzymes involved in disease pathways makes it a valuable tool in studying enzyme functions and developing enzyme-targeted therapies .
Pharmacokinetic Studies
The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its therapeutic potential .
特性
IUPAC Name |
methyl 4-[2-[(2-chloro-6-fluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3.ClH/c1-23-15(22)20-9-7-19(8-10-20)6-5-18-14(21)13-11(16)3-2-4-12(13)17;/h2-4H,5-10H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLLBGBQTQJSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
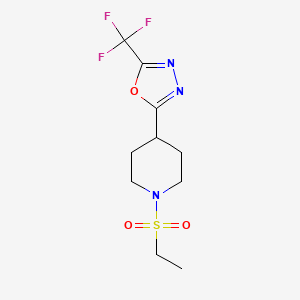

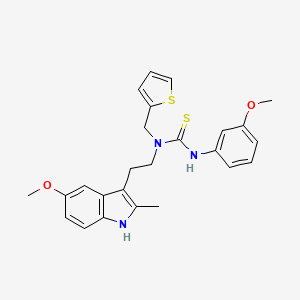
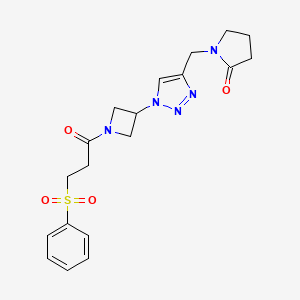
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
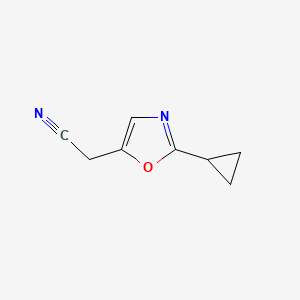
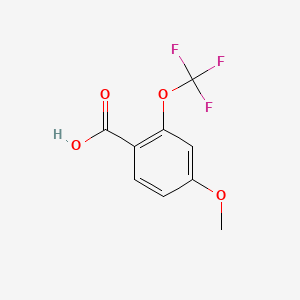
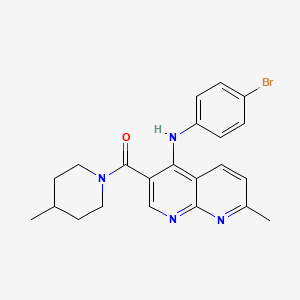

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)
![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)